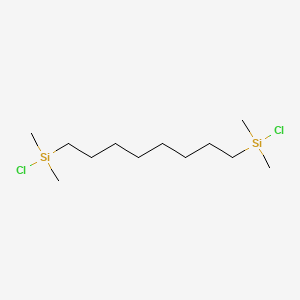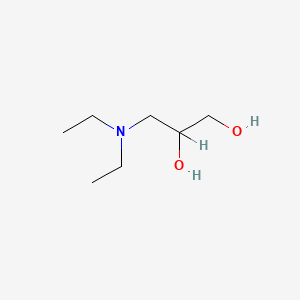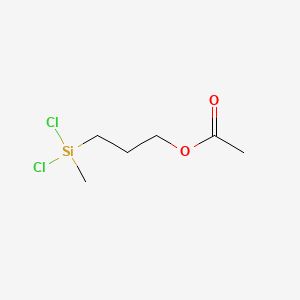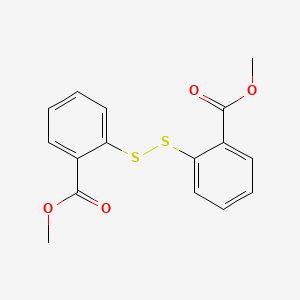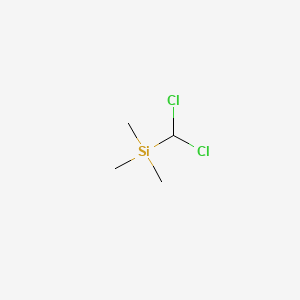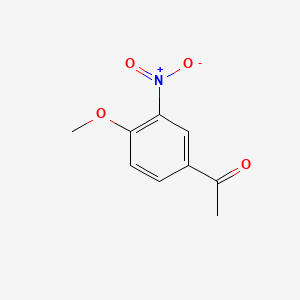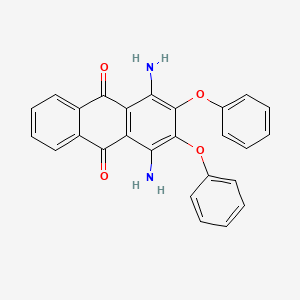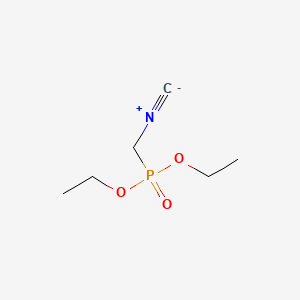
Isocyanométhylphosphonate de diéthyle
Vue d'ensemble
Description
Diethyl isocyanomethylphosphonate is a useful research compound. Its molecular formula is C6H12NO3P and its molecular weight is 177.14 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl isocyanomethylphosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl isocyanomethylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl isocyanomethylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réactions de cycloaddition catalysées par le cuivre
L'isocyanométhylphosphonate de diéthyle est utilisé comme réactif dans les réactions de cycloaddition catalysées par le cuivre . Ces réactions sont un type de réaction chimique dans laquelle un catalyseur de cuivre facilite l'union de deux molécules par la formation d'une nouvelle liaison chimique.
Préparation de promédicaments de diamides biodisponibles par voie orale
Ce composé est utilisé dans la préparation de promédicaments de diamides biodisponibles par voie orale qui abaissent le glucose chez les animaux diabétiques par inhibition de la fructose-1,6-bisphosphatase . Cette application est significative dans le domaine de la chimie médicinale et du développement de médicaments, en particulier pour le traitement du diabète.
Synthèse d'analogues de stérols comme agents antifongiques
L'this compound est utilisé dans la synthèse d'analogues de stérols qui agissent comme agents antifongiques contre les pathogènes végétaux . Ces analogues de stérols imitent la structure des stérols, des composés qui sont des composants essentiels des membranes cellulaires fongiques, perturbant ainsi leur fonction et inhibant la croissance fongique.
Synthèse asymétrique de 2,5-dikétopiperazines stéroïdiennes
Ce composé est utilisé dans la synthèse asymétrique de 2,5-dikétopiperazines stéroïdiennes préparées par la chimie des isocyanures basée sur une condensation à quatre composants d'Ugi stéréosélective et des réactions de cyclocondensation subséquentes . Cette application est significative dans le domaine de la chimie organique et de la synthèse de médicaments.
La réaction de Passerini
L'this compound est utilisé dans la réaction de Passerini , une réaction à trois composants impliquant un isocyanure, un acide carboxylique et un composé carbonylé pour former un α-acyloxy amide. Cette réaction est un outil essentiel dans le domaine de la synthèse organique.
Synthèse d'analogues d'acide phosphonique d'α-aminoacides
Ce composé est utilisé comme précurseur pour la synthèse d'analogues d'acide phosphonique d'α-aminoacides . Ces analogues sont utilisés dans divers domaines de recherche, y compris la chimie médicinale, en raison de leur activité biologique potentielle.
Mécanisme D'action
Target of Action
Diethyl isocyanomethylphosphonate is a chemical compound that has been used as a reactant in various biochemical reactions . The primary targets of Diethyl isocyanomethylphosphonate are enzymes involved in these reactions. For instance, it has been used in the preparation of orally bioavailable diamide prodrugs that lower glucose in diabetic animals through inhibition of fructose-1,6-bisphosphatase .
Mode of Action
The interaction of Diethyl isocyanomethylphosphonate with its targets involves the compound serving as a reactant in biochemical reactions . For example, in the synthesis of diamide prodrugs, Diethyl isocyanomethylphosphonate participates in the reaction to produce compounds that inhibit the enzyme fructose-1,6-bisphosphatase .
Biochemical Pathways
Diethyl isocyanomethylphosphonate affects the biochemical pathways related to the synthesis of certain compounds. For instance, it is involved in the pathway for the synthesis of diamide prodrugs that inhibit fructose-1,6-bisphosphatase . This inhibition can lead to a decrease in glucose levels in diabetic animals .
Pharmacokinetics
As a reactant in biochemical reactions, it is expected to be metabolized and incorporated into the resulting compounds .
Result of Action
The molecular and cellular effects of Diethyl isocyanomethylphosphonate’s action are primarily seen in the resulting compounds from the reactions it participates in. For example, the diamide prodrugs synthesized using Diethyl isocyanomethylphosphonate can inhibit the enzyme fructose-1,6-bisphosphatase, leading to a decrease in glucose levels in diabetic animals .
Propriétés
IUPAC Name |
1-[ethoxy(isocyanomethyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NO3P/c1-4-9-11(8,6-7-3)10-5-2/h4-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICURVXBGGDVHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C[N+]#[C-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370450 | |
| Record name | Diethyl isocyanomethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41003-94-5 | |
| Record name | Diethyl isocyanomethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (isocyanomethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




